Cytidine, 2'-thio-

Description

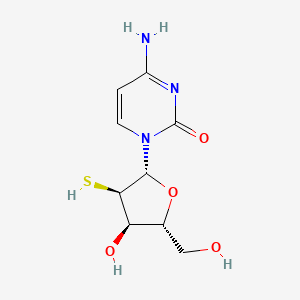

Cytidine, 2'-thio- (2'-thio-cytidine) is a chemically modified nucleoside analog where the hydroxyl (-OH) group at the 2'-position of the ribose sugar in cytidine is replaced with a sulfur atom (-SH). This substitution alters the molecule’s electronic properties, conformational flexibility, and interactions with enzymes or nucleic acids. This article compares 2'-thio-cytidine with these analogs, focusing on enzymatic inhibition, antiviral activity, and structural characteristics.

Properties

CAS No. |

75330-77-7 |

|---|---|

Molecular Formula |

C9H13N3O4S |

Molecular Weight |

259.28 g/mol |

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-sulfanyloxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(15)11-5)8-7(17)6(14)4(3-13)16-8/h1-2,4,6-8,13-14,17H,3H2,(H2,10,11,15)/t4-,6-,7-,8-/m1/s1 |

InChI Key |

XLIDRQROOQVAKO-XVFCMESISA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)S |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of a mixed disulfide as a stable precursor, which can be converted into 2’-thio-cytidine under specific conditions . The reaction conditions often involve the use of sulfur-containing reagents and protective groups to ensure the stability of the intermediate compounds .

Industrial Production Methods: Industrial production of 2’-thio-cytidine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of enzymatic synthesis methods has also been explored for the efficient production of nucleoside analogs, including 2’-thio-cytidine .

Chemical Reactions Analysis

Types of Reactions: 2’-thio-cytidine can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the sulfur atom at the 2’ position makes it more reactive compared to its oxygen-containing counterpart.

Common Reagents and Conditions: Common reagents used in the reactions of 2’-thio-cytidine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically mild to prevent the degradation of the nucleoside structure .

Major Products: The major products formed from the reactions of 2’-thio-cytidine depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 2’ position .

Scientific Research Applications

Anticancer Research

Cytidine, 2'-thio- and its derivatives are being explored for their potential as anticancer agents. One notable compound is 5-Aza-4′-thio-2′-deoxycytidine (F-aza-T-dCyd) , which has shown promise in preclinical studies. This compound acts as an inhibitor of DNA methylation and has been evaluated for its efficacy against various cancer cell lines and xenograft models.

Case Studies: Efficacy in Cancer Models

- Study on Human Tumor Xenografts : F-aza-T-dCyd was tested against several human tumor xenografts, including:

- HCT-116 (colon carcinoma)

- OVCAR3 (ovarian carcinoma)

- NCI-H23 (non-small cell lung carcinoma)

- HL-60 (leukemia)

Pharmacokinetic Properties

The modification of cytidine to include a thio group significantly alters its pharmacokinetic properties. Studies have shown that these modifications can lead to:

- Improved oral bioavailability

- Enhanced stability against enzymatic degradation

- Altered metabolism resulting in reduced production of undesirable metabolites .

Potential in Combination Therapies

Cytidine analogs are also being investigated for their potential use in combination therapies with other anticancer agents. For instance, F-aza-T-dCyd has been evaluated alongside established chemotherapeutics like gemcitabine, demonstrating synergistic effects that could enhance overall therapeutic outcomes .

Summary Table: Key Findings on Cytidine, 2'-thio- Applications

Mechanism of Action

The mechanism of action of 2’-thio-cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The sulfur atom at the 2’ position can form strong interactions with specific enzymes, inhibiting their activity. This inhibition can affect pathways involved in DNA replication and repair, making 2’-thio-cytidine a potent inhibitor of ribonucleotide reductase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Conformational Effects

The 2'-position of cytidine derivatives is critical for modulating interactions with enzymes and nucleic acids. Key comparisons include:

The sulfur atom in 2'-thio-cytidine introduces steric and electronic differences compared to oxygen in cytidine. For example, azido-CMP (a 2'-azido analog) shows a 0.7–0.8 Å shift in ribose positioning compared to CMP, suggesting similar conformational perturbations could occur with 2'-thio substitution .

Enzymatic Inhibition and Potency

Modifications at the 2'-position significantly impact inhibition of enzymes like polysialyltransferase (polyST) and viral polymerases:

Table 1: Inhibition Profiles of Cytidine Analogs

2'-Thio-cytidine’s sulfur substitution may enhance binding to metal-dependent enzymes (e.g., polymerases) due to sulfur’s polarizability, though steric bulk could reduce efficacy compared to smaller groups like methyl .

Antiviral Activity and Resistance Profiles

Structural analogs demonstrate how 2'-modifications influence antiviral specificity:

- Emtricitabine (3'-thiacytidine) : Targets HIV reverse transcriptase and HBV polymerase but shares resistance mutations (e.g., M184V) with lamivudine due to structural similarity .

- 2'-C-Methylcytidine : Effective against HCV via 2'-methyl-induced ribose puckering, stabilizing interaction with NS5B polymerase .

- Thio-Substituted Linkers : Inactive in dimeric pyrrolidone antivirals, suggesting sulfur’s position (e.g., 2' vs. linker) critically affects bioactivity .

Metabolic Pathway Integration

- Cytidine 2'-monophosphate (2'-CMP): A metabolite in purine/pyrimidine pathways, elevated post-pasteurization in milk .

- CTP : High-energy nucleotide involved in phospholipid biosynthesis; 2'-thio substitution might disrupt similar roles .

Biological Activity

Cytidine, 2'-thio- (also known as 2'-thio-cytidine), is a modified nucleoside that has garnered attention for its unique biological properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Cytidine, 2'-thio- features a sulfur atom at the 2' position of the ribose sugar, which significantly alters its chemical reactivity compared to standard cytidine. This modification enhances its interaction with various biological targets, making it a valuable compound in both research and therapeutic contexts.

The primary mechanism of action for 2'-thio-cytidine involves its incorporation into RNA and DNA, where it can disrupt normal cellular functions. The sulfur atom can form strong interactions with enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis and repair processes. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for cancer therapy.

Biological Activity

1. Antiviral Activity:

Research indicates that 2'-thio-cytidine exhibits antiviral properties by inhibiting viral replication. Studies have shown that it can interfere with the replication of various RNA viruses through its incorporation into viral RNA, leading to defective viral genomes.

2. Anticancer Potential:

The compound has been investigated for its anticancer effects. In vitro studies demonstrated that 2'-thio-cytidine could induce apoptosis in cancer cell lines by disrupting nucleic acid metabolism . Its structural similarity to natural nucleosides allows it to be recognized by cellular machinery, thereby exerting its effects.

Case Studies

Case Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxicity of 2'-thio-cytidine against several cancer cell lines, including L1210 and CCRF-CEM. The results indicated significant cytotoxic effects, with IC50 values demonstrating potent activity comparable to established chemotherapeutics .

Case Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how 2'-thio-cytidine influences ribonucleotide reductase activity. The findings revealed that the compound effectively inhibited this enzyme, leading to decreased deoxynucleotide triphosphate (dNTP) pools necessary for DNA synthesis .

Comparative Analysis

To better understand the biological activity of 2'-thio-cytidine, it is essential to compare it with related compounds:

| Compound | Structure Modification | Biological Activity | Therapeutic Potential |

|---|---|---|---|

| Cytidine | None | Standard nucleoside | Limited |

| 4'-Thio-cytidine | Sulfur at 4' position | Antiviral | Moderate |

| 5-Aza-4'-thio-2'-deoxycytidine | Fluorine + Sulfur | DNMT inhibitor | High |

| 2'-Thio-cytidine | Sulfur at 2' position | Antiviral, Anticancer | High |

Research Findings

Recent research has highlighted the potential of 2'-thio-cytidine in drug development:

- Antitumor Activity: A study explored the use of thiol-substituted DNMT inhibitors like 5-Aza-4′-thio-2′-deoxycytidine (ATC) in treating myelodysplastic syndromes and acute lymphoid leukemia. The study found that ATC treatment led to significant mutagenic effects and transformation into lymphoid leukemia in murine models .

- Pharmacokinetics: Investigations into the pharmacokinetic properties of modified cytidines suggest that modifications like those found in 2'-thio-cytidine can enhance bioavailability and efficacy against tumor cells .

Q & A

Basic Question: What are the standard methodologies for synthesizing and purifying 2'-thio-cytidine derivatives, and how do separation challenges differ from unmodified cytidine nucleotides?

Methodological Answer:

Synthesis of 2'-thio-cytidine involves replacing the ribose oxygen at the 2' position with sulfur. Common approaches include nucleoside phosphorylation and sulfur substitution via thiolation reagents (e.g., Lawesson’s reagent). Purification often employs ion-exchange chromatography or reverse-phase HPLC due to the polar nature of thiophosphates. A key challenge is separating 2'-thio-cytidine di- and triphosphates (CDP/CTP analogs) from uridine derivatives, as traditional phosphate separation methods may fail to resolve structurally similar compounds . For validation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical to confirm sulfur incorporation and structural integrity.

Basic Question: How can researchers detect and quantify 2'-thio-cytidine in biological matrices, and what are common pitfalls in analytical reproducibility?

Methodological Answer:

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantification. However, issues arise with low-concentration samples (<0.125 µM), where precision and accuracy degrade due to ion suppression or matrix effects. To mitigate this, use stable isotope-labeled internal standards (e.g., ¹³C/¹⁵N-cytidine) and optimize chromatographic conditions to resolve 2'-thio-cytidine from endogenous cytidine. Evidence shows that cytidine derivatives with sulfur modifications exhibit distinct fragmentation patterns in MS, enabling differentiation from unmodified analogs . Pre-analytical steps, such as rapid sample quenching to prevent enzymatic degradation, are essential for reliable measurements.

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for 2'-thio-cytidine, particularly in RNA interaction studies?

Methodological Answer:

Discrepancies often stem from variability in RNA secondary structures or experimental conditions (e.g., buffer ionic strength, temperature). To address this:

- Control Experiments : Include unmodified cytidine as a baseline comparator in binding assays.

- Structural Analysis : Use techniques like X-ray crystallography or cryo-EM to visualize how the 2'-thio modification alters RNA backbone conformation .

- Meta-Analysis : Systematically review studies using tools like PRISMA to identify confounding variables (e.g., differing cell lines in functional assays). Replicate key experiments under standardized conditions to validate findings .

Advanced Question: What experimental design considerations are critical for studying the enzymatic stability of 2'-thio-cytidine in vivo?

Methodological Answer:

- PICO Framework : Define the P opulation (e.g., specific cell types), I ntervention (2'-thio-cytidine exposure), C omparator (unmodified cytidine), and O utcome (half-life, metabolic byproducts).

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to enzymes like cytidine deaminase, which may destabilize the thiomodification. ITC provides thermodynamic data (ΔH, Kd) to compare enzymatic processing rates between modified and unmodified substrates .

- In Vivo Tracking : Use radiolabeled (³H/¹⁴C) 2'-thio-cytidine to monitor tissue distribution and excretion profiles in model organisms .

Advanced Question: How does the 2'-thio modification influence RNA-protein interactions compared to unmodified cytidine, and what methodologies best capture these differences?

Methodological Answer:

The 2'-thio group enhances RNA rigidity, potentially altering protein binding. Methodologies include:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) between modified RNA and proteins like spliceosomal components.

- Molecular Dynamics Simulations : Model how sulfur substitution affects hydrogen bonding and van der Waals interactions at atomic resolution.

- Functional Assays : Test spliceosome activity using mini-gene constructs containing 2'-thio-cytidine to assess splicing efficiency changes .

Advanced Question: What strategies are recommended for troubleshooting poor reproducibility in 2'-thio-cytidine-based assays, such as inconsistent enzymatic inhibition results?

Methodological Answer:

- Batch Variability : Characterize each synthesis batch via NMR and HPLC to confirm purity (>95%).

- Enzyme Source : Use recombinant enzymes with verified activity (e.g., commercial kinases from Santa Cruz Biotechnology) to minimize inter-lab variability .

- Data Normalization : Include internal controls (e.g., a known inhibitor) in each assay plate to adjust for run-to-run variability.

- Collaborative Validation : Share protocols and samples across labs to identify technical vs. biological variability, as exemplified in multi-center metabolomics studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.